5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one
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Overview
Description
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two naphthalene rings connected through a hydrazinylidene linkage, with an amino group at the 5-position and a ketone group at the 1-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 2-naphthylhydrazine with 1,4-naphthoquinone under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-[2-(4-Aminonaphthalen-1-yl)hydrazinylidene]naphthalen-1(5H)-one: Similar structure with slight variations in the position of functional groups.
Benzenesulfonic acid derivatives: Compounds with similar hydrazinylidene linkages but different aromatic systems.
Uniqueness
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its specific arrangement of naphthalene rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90377-52-9 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-amino-4-(naphthalen-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H15N3O/c21-16-9-4-8-15-19(24)12-11-18(20(15)16)23-22-17-10-3-6-13-5-1-2-7-14(13)17/h1-12,24H,21H2 |
InChI Key |
LGPIKNDOTALSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C(=C(C=C3)O)C=CC=C4N |
Origin of Product |
United States |
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